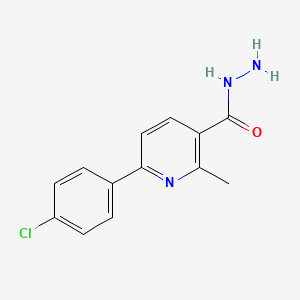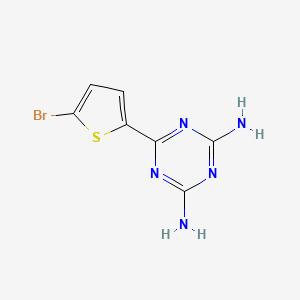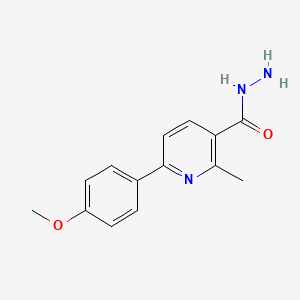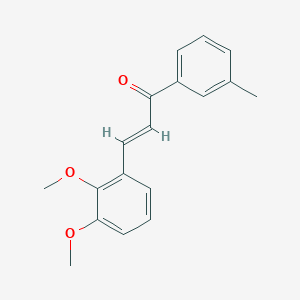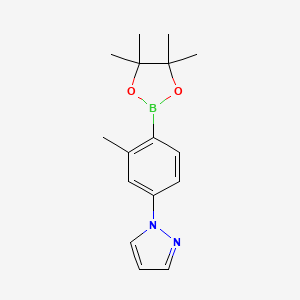
2-Methyl-4-(1H-pyrazol-1-yl)phenylboronic acid pinacol ester, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-(1H-pyrazol-1-yl)phenylboronic acid pinacol ester is a chemical compound with the molecular weight of 284.17 . It is a liquid at room temperature and should be stored at 2-8°C . This compound is a highly valuable building block in organic synthesis .
Synthesis Analysis
The synthesis of this compound involves catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The IUPAC name of this compound is 1-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole . The InChI code is 1S/C16H21BN2O2/c1-12-11-13(19-10-6-9-18-19)7-8-14(12)17-20-15(2,3)16(4,5)21-17/h6-11H,1-5H3 .Chemical Reactions Analysis
Pinacol boronic esters, such as this compound, are used in various chemical reactions. For example, they are used in the formal anti-Markovnikov hydromethylation of alkenes . This compound is also used as a reagent for the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides, as potential JAK2 inhibitors for myeloproliferative disorders therapy, pyridine derivatives as TGF-β1 and active A signaling inhibitors, and MK-2461 analogs as inhibitors of c-Met kinase for the treatment of cancer .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature and has a molecular weight of 284.17 . It should be stored at 2-8°C .Applications De Recherche Scientifique
Suzuki Coupling
This compound is used as a reagent in Suzuki Coupling , a type of cross-coupling reaction . This reaction is widely used in organic chemistry to form carbon-carbon bonds.
Copper-catalyzed Azidation
It is also used in Copper-catalyzed azidation . This process is used to introduce azide groups into organic molecules, which can be further transformed into a variety of functional groups.
Preparation of Selective Quinazolinyl-phenol Inhibitors
This compound is used in the preparation of Selective quinazolinyl-phenol inhibitors . These inhibitors have potential applications as antitumors and radioprotectants.
Stereoselective Synthesis of Selective Cathepsin Inhibitors
It is used in the stereoselective synthesis of selective Cathepsin inhibitors . Cathepsin inhibitors have potential therapeutic applications in various diseases including cancer, rheumatoid arthritis, and osteoporosis.
Preparation of VEGF, Aurora, RHO (ROCK), Janus Kinase 2, c-MET, ALK, S-nitrsoflutathione reductase, CDC7, Acetyl-CoA Carboxylase Inhibitors
This compound is used as a reagent for preparing various inhibitors, including VEGF, Aurora, RHO (ROCK), Janus Kinase 2, c-MET, ALK, S-nitrsoflutathione reductase, CDC7, Acetyl-CoA Carboxylase inhibitors . These inhibitors are biologically active compounds with potential therapeutic applications.
Preparation of Aminothiazoles as γ-secretase Modulators
It is involved in the preparation of aminothiazoles as γ-secretase modulators . γ-secretase modulators have potential therapeutic applications in Alzheimer’s disease.
Preparation of Amino-pyrido-indol-carboxamides as Potential JAK2 Inhibitors
This compound is used in the preparation of amino-pyrido-indol-carboxamides as potential JAK2 inhibitors . JAK2 inhibitors have potential therapeutic applications in myeloproliferative disorders therapy.
Preparation of Pyridine Derivatives as TGF-β1 and Active A Signaling Inhibitors
It is used in the preparation of pyridine derivatives as TGF-β1 and active A signaling inhibitors . These inhibitors have potential therapeutic applications in various diseases including cancer.
Mécanisme D'action
Target of Action
Boronic esters, in general, are known to be valuable building blocks in organic synthesis .
Mode of Action
The compound is involved in the catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
The compound plays a role in the Suzuki–Miyaura (SM) coupling reaction . This reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Pharmacokinetics
The compound’s stability and readiness for preparation contribute to its bioavailability .
Result of Action
The compound’s action results in the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This reaction is widely applied in transition metal-catalyzed carbon–carbon bond-forming reactions .
Action Environment
The compound’s action, efficacy, and stability are influenced by the reaction conditions. The Suzuki–Miyaura coupling reaction, for instance, requires exceptionally mild and functional group tolerant conditions . The compound is relatively stable, readily prepared, and generally environmentally benign .
Safety and Hazards
Orientations Futures
The future directions for this compound could involve further exploration of its use in various chemical reactions, such as the formal anti-Markovnikov hydromethylation of alkenes . Additionally, it could be used in the development of new drugs, given its use as a reagent for the preparation of various compounds with potential therapeutic applications .
Propriétés
IUPAC Name |
1-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BN2O2/c1-12-11-13(19-10-6-9-18-19)7-8-14(12)17-20-15(2,3)16(4,5)21-17/h6-11H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPROVPMGSBVAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)N3C=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(1H-pyrazol-1-yl)phenylboronic acid pinacol ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[5-(1,3-Dioxan-2-yl)-2-methoxyphenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6323358.png)


